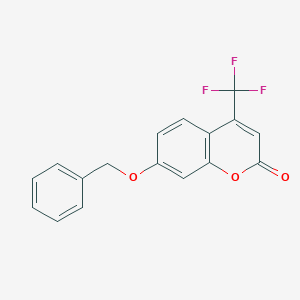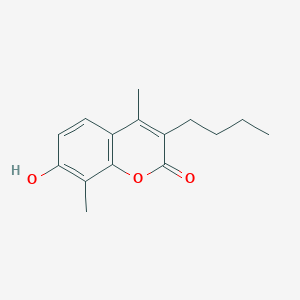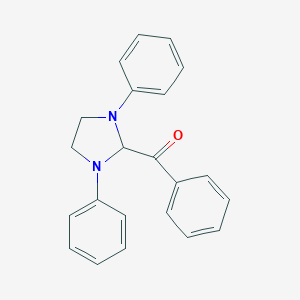
(1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanone, also known as DPhenylC61-butyric acid methyl ester (PCBM), is a widely used organic semiconductor material in the field of organic electronics. It is a derivative of fullerene C60 and has been extensively studied for its potential applications in solar cells, organic light-emitting diodes (OLEDs), and field-effect transistors (FETs).
Mecanismo De Acción
The mechanism of action of (1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanoneutyric acid methyl ester in organic electronic devices is primarily based on its ability to accept electrons and transport them efficiently. In solar cells, the BHJ structure allows for efficient charge separation and collection, with (1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanoneutyric acid methyl ester acting as the electron acceptor material. In OLEDs and FETs, (1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanoneutyric acid methyl ester facilitates charge injection and transport, leading to improved device performance.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of (1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanoneutyric acid methyl ester. However, it is generally considered to be non-toxic and non-carcinogenic, and has been approved for use in various organic electronic devices.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanoneutyric acid methyl ester offers several advantages for lab experiments, including its relatively simple synthesis method, high electron affinity, and good solubility in common organic solvents. However, it also has some limitations, such as its tendency to aggregate in solution, which can affect its electronic properties.
Direcciones Futuras
There are several future directions for research on (1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanoneutyric acid methyl ester. One area of interest is the development of new synthesis methods that can improve the purity and yield of the compound. Another area of research is the optimization of its electronic properties through chemical modification or blending with other materials. Additionally, there is ongoing research on the use of (1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanoneutyric acid methyl ester in new types of organic electronic devices, such as perovskite solar cells and organic field-effect transistors.
Métodos De Síntesis
The synthesis of (1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanoneutyric acid methyl ester involves the reaction of C60 with 1,3-diphenyl-2-thiourea in the presence of a Lewis acid catalyst. The resulting product is then reacted with phenylmagnesium bromide to yield the final compound. The synthesis process is relatively straightforward and can be carried out in a laboratory setting with moderate difficulty.
Aplicaciones Científicas De Investigación
(1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanoneutyric acid methyl ester has been extensively studied for its potential applications in various organic electronic devices. In particular, it has been used as an electron acceptor material in organic solar cells, where it is blended with a donor material to form a bulk heterojunction (BHJ) structure. The BHJ structure allows for efficient charge separation and collection, leading to high power conversion efficiencies (PCEs) in solar cells.
(1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanoneutyric acid methyl ester has also been used as an electron transport material in OLEDs, where it improves the device performance by facilitating charge injection and transport. Additionally, it has been employed as a high-mobility p-type semiconductor in FETs, where it exhibits high charge carrier mobility and low threshold voltage.
Propiedades
Número CAS |
4982-02-9 |
|---|---|
Nombre del producto |
(1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanone |
Fórmula molecular |
C22H20N2O |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
(1,3-diphenylimidazolidin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C22H20N2O/c25-21(18-10-4-1-5-11-18)22-23(19-12-6-2-7-13-19)16-17-24(22)20-14-8-3-9-15-20/h1-15,22H,16-17H2 |
Clave InChI |
SBTWYXAGKPTURD-UHFFFAOYSA-N |
SMILES |
C1CN(C(N1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1CN(C(N1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Otros números CAS |
4982-02-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





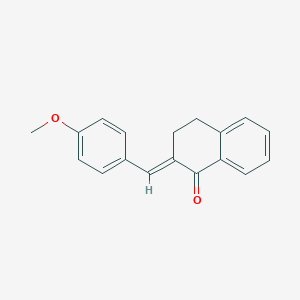
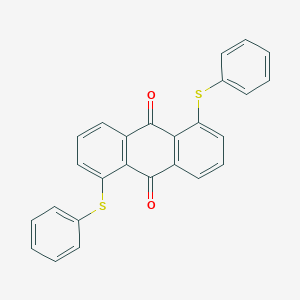
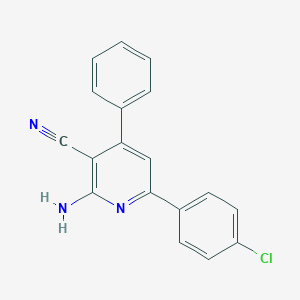
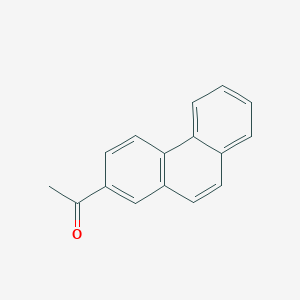
![[2-[Hydroxy(diphenyl)methyl]phenyl]-diphenylmethanol](/img/structure/B184647.png)
![2-Chloro-6-fluorobenzo[d]oxazole](/img/structure/B184648.png)
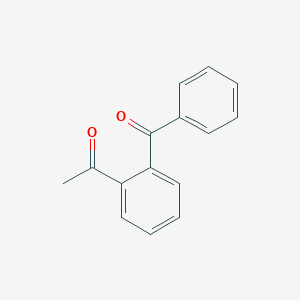
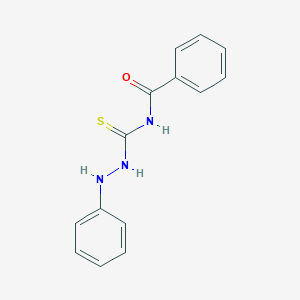
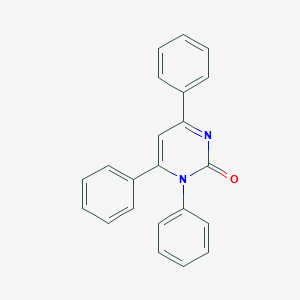
![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B184654.png)
